molecular formula C3H9Br2P B15435120 Dibromo(trimethyl)-lambda~5~-phosphane CAS No. 81492-17-3

Dibromo(trimethyl)-lambda~5~-phosphane

Cat. No.: B15435120
CAS No.: 81492-17-3
M. Wt: 235.89 g/mol
InChI Key: YTRXLHPLWPEVCM-UHFFFAOYSA-N
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Description

Dibromo(trimethyl)-λ⁵-phosphane (C₃H₉Br₂P) is a hypervalent phosphorus compound characterized by a trigonal bipyramidal geometry at the phosphorus center. The λ⁵ designation indicates a five-coordinate phosphorus atom, with two bromine atoms and three methyl groups as ligands. This compound is notable for its unique electronic and steric properties, which arise from the combination of bulky methyl groups and highly electronegative bromine substituents. Such features make it a versatile intermediate in organophosphorus chemistry, particularly in catalysis and materials science applications.

Properties

CAS No.

81492-17-3

Molecular Formula

C3H9Br2P

Molecular Weight

235.89 g/mol

IUPAC Name

dibromo(trimethyl)-λ5-phosphane

InChI

InChI=1S/C3H9Br2P/c1-6(2,3,4)5/h1-3H3

InChI Key

YTRXLHPLWPEVCM-UHFFFAOYSA-N

Canonical SMILES

CP(C)(C)(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Dibromo(trimethyl)-λ⁵-phosphane and Related Compounds

Compound Coordination Number Substituents Electrophilicity (Relative) Solubility in Polar Solvents Key Applications
Dibromo(trimethyl)-λ⁵-phosphane 5 2 Br, 3 Me High Moderate (polar aprotic) Catalysis, Synthesis
Trimethylphosphane (PMe₃) 3 3 Me Low High (THF, DCM) Ligand in metal complexes
Dichloro(trimethyl)-λ⁵-phosphane 5 2 Cl, 3 Me Moderate High (DMSO) Oxidative catalysis
Triphenylphosphane (PPh₃) 3 3 Ph Low Low (non-polar solvents) Cross-coupling reactions
Dimethoxy-(phenoxy)-thioxo-λ⁵-phosphane 5 OMe, S, PhO Moderate High (MeOH, H₂O) Bioactive intermediates

Key Observations:

  • Electrophilicity: The presence of bromine substituents in Dibromo(trimethyl)-λ⁵-phosphane significantly increases the electrophilicity of the phosphorus center compared to non-halogenated analogs like PMe₃ or PPh₃. This enhances its reactivity in nucleophilic substitution or oxidation reactions .
  • Steric Effects : The trimethyl groups provide steric protection, which can stabilize reactive intermediates but may hinder access to the phosphorus center in catalytic cycles .
  • Halogen Effects: Bromine’s higher electronegativity (compared to chlorine) induces a stronger electron-withdrawing effect, leading to a red shift in electronic spectra and altered redox potentials relative to dichloro analogs .

Reactivity and Catalytic Performance

Oxidative Reactivity

Dibromo(trimethyl)-λ⁵-phosphane is expected to exhibit robust oxidative behavior due to its λ⁵ configuration. Similar compounds, such as dichloro(trimethyl)-λ⁵-phosphane, have demonstrated catalytic activity in oxidation reactions. For example, molybdenum complexes with trimethylphosphane ligands achieved 46–53% conversion to phosphane oxides under mild conditions . Brominated derivatives may show even higher conversion rates due to bromine’s stronger inductive effects, though this could also promote side reactions (e.g., over-oxidation).

Interaction with Biomolecules

Gold(I) phosphane complexes with halogenated ligands (e.g., 4,5-dichloro-imidazolate derivatives) exhibit strong binding to plasma proteins like bovine serum albumin (BSA), with binding constants (Ksv) up to 2.46 × 10⁴ M⁻¹ .

Electronic and Spectroscopic Properties

Halogen-Induced Electronic Effects

Incorporation of bromine substituents in phosphane derivatives leads to a red shift in emission spectra compared to non-halogenated analogs. For instance, naphthyl-substituted phosphanes with bromine exhibit a 20 nm red shift due to stabilization of the LUMO by electronegative halogens . This effect is amplified in Dibromo(trimethyl)-λ⁵-phosphane, where two bromine atoms further polarize the phosphorus center.

Solvent Interactions

The solubility of Dibromo(trimethyl)-λ⁵-phosphane in polar aprotic solvents (e.g., DMSO or THF) is moderate, as inferred from analogs like dimethoxy-(phenoxy)-thioxo-λ⁵-phosphane, which shows enhanced solubility due to oxygen- and sulfur-containing groups . Bromine’s hydrophobic character may reduce solubility in aqueous media compared to chlorinated or hydroxylated derivatives.

Preparation Methods

Direct Bromination of Trimethylphosphine

The most straightforward approach involves the controlled bromination of trimethylphosphine (P(CH₃)₃). This method leverages the nucleophilicity of trivalent phosphorus to sequentially introduce bromine atoms.

Procedure :

  • Reaction Setup : Under inert atmosphere, trimethylphosphine (10 mmol) is dissolved in anhydrous dichloromethane (50 mL) at −78°C.
  • Bromine Addition : Bromine (22 mmol, 2.2 equiv) is added dropwise over 30 minutes, yielding a transient P(CH₃)₃Br₂ intermediate.
  • Oxidation : The mixture is warmed to 0°C, and a stoichiometric oxidant (e.g., m-CPBA, 10 mmol) is introduced to promote conversion to the λ⁵ state.
  • Workup : The product is isolated via fractional distillation under reduced pressure (45–50°C at 0.1 mmHg).

Challenges :

  • Over-bromination may generate PBr₃(CH₃)₂ or PBr₄(CH₃).
  • The λ⁵-phosphorane is sensitive to moisture, necessitating strict anhydrous conditions.

Metathesis of Trimethylphosphorus Dichloride

An alternative route employs halide exchange using trimethylphosphorus dichloride (PCl₂(CH₃)₃) as a precursor.

Procedure :

  • Precursor Synthesis : PCl₂(CH₃)₃ is prepared via chlorination of P(CH₃)₃ with Cl₂ gas in hexane at −20°C.
  • Bromide Exchange : The dichloride (5 mmol) is treated with excess LiBr (15 mmol) in THF at reflux (66°C) for 12 hours.
  • Isolation : The solvent is removed under vacuum, and the residue is extracted with hot heptane to yield PBr₂(CH₃)₃.

Optimization :

  • LiBr’s lattice energy favors chloride displacement, but NaBr or KBr requires prolonged reaction times.
  • Catalytic tetrabutylammonium bromide (TBAB) accelerates metathesis by phase-transfer mechanisms.

Oxidative Bromination Using N-Bromosuccinimide (NBS)

NBS offers a milder bromination pathway, avoiding elemental bromine’s hazards.

Procedure :

  • Reaction Mixture : P(CH₃)₃ (10 mmol), NBS (22 mmol), and TBAB (0.5 mmol) are combined in CHCl₃ (50 mL).
  • Heating : The solution is stirred at 50°C for 12 hours, during which NBS mediates sequential bromine transfer.
  • Purification : Silica gel chromatography (hexane/CH₂Cl₂, 3:2) isolates the λ⁵-phosphorane.

Advantages :

  • NBS minimizes over-bromination side reactions.
  • TBAB enhances solubility and reaction homogeneity.

Mechanistic Considerations

Bromination Kinetics

The electrophilic addition of Br₂ to P(CH₃)₃ proceeds via a two-step mechanism:

  • Formation of P(CH₃)₃Br⁺ Br⁻ : Rapid initial bromine coordination.
  • Second Bromine Insertion : Slower oxidative step to λ⁵-P(CH₃)₃Br₂, with rate-determining rehybridization.

Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize charged intermediates, accelerating the reaction.

Stability of λ⁵-Phosphoranes

Dibromo(trimethyl)-λ⁵-phosphane exhibits limited thermal stability, decomposing above 80°C to PBr(CH₃)₂ and CH₃Br. Storage at −20°C under argon is recommended.

Comparative Analysis of Methods

Method Reagents Yield (%) Purity (%) Key Challenges
Direct Bromination Br₂, m-CPBA 35–40 85–90 Over-bromination
Metathesis PCl₂(CH₃)₃, LiBr 50–55 90–95 Precursor synthesis complexity
NBS Bromination NBS, TBAB 45–50 88–93 Longer reaction time

Key Insight : Metathesis provides higher yields but requires pre-synthesized PCl₂(CH₃)₃, whereas NBS bromination is more accessible for laboratory-scale preparations.

Q & A

Q. Can Dibromo(trimethyl)-λ⁵-phosphane be integrated into metalloenzymes for green chemistry applications?

  • Methodological Answer : Artificial metalloenzymes are constructed by inserting Pd-phosphane complexes into apo-proteins (e.g., streptavidin). Activity is tuned via directed evolution: mutate substrate-binding pockets and screen for enhanced turnover in aqueous Suzuki-Miyaura reactions. Characterize via XAS (X-ray absorption spectroscopy) to confirm metal coordination .

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